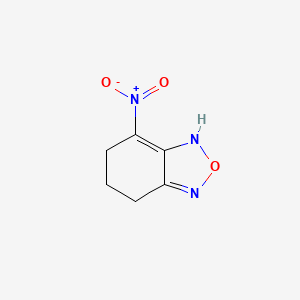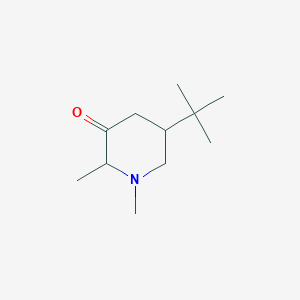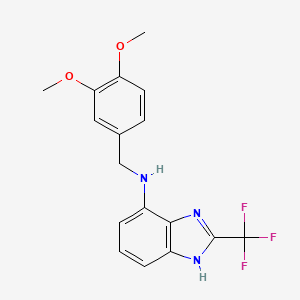![molecular formula C15H19N7OS B11049964 2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that features a triazine ring, a pyridine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazine and pyridine rings, followed by the introduction of the functional groups. Typical synthetic routes might include:
Formation of the Triazine Ring: This could involve the reaction of cyanuric chloride with dimethylamine and an appropriate amine to introduce the amino groups.
Formation of the Pyridine Ring: This might involve a condensation reaction using suitable precursors.
Introduction of Functional Groups: The methoxymethyl and methyl groups could be introduced through alkylation reactions, while the sulfanyl group might be introduced via a thiolation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The amino groups on the triazine ring might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound might be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
The compound might be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
Applications could include its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: A related triazine compound with antitumor activity.
2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine: An intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of functional groups in 2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile might confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H19N7OS |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N7OS/c1-9-5-10(7-23-4)11(6-16)13(18-9)24-8-12-19-14(17)21-15(20-12)22(2)3/h5H,7-8H2,1-4H3,(H2,17,19,20,21) |
InChI-Schlüssel |
ISRZOJUEIDCQCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)SCC2=NC(=NC(=N2)N(C)C)N)C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)

![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)